

Application Note: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of Phenyl Cinnamate

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Compound of Interest

Compound Name: *Phenyl cinnamate*

Cat. No.: *B3028656*

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Audience: Researchers, scientists, and drug development professionals.

Introduction

Phenyl cinnamate is an organic compound, specifically the ester formed from phenol and cinnamic acid. It is utilized in the fragrance and flavor industries and is studied for its potential biological activities. Accurate and reliable quantification of **Phenyl cinnamate** in various matrices, such as raw materials, finished products, and biological samples, is essential for quality control, research, and formulation development. Gas chromatography-mass spectrometry (GC-MS) is a highly effective analytical technique for this purpose, offering the high sensitivity and selectivity required for the analysis of semi-volatile compounds like **Phenyl cinnamate**.^[1] This application note provides a detailed protocol for its analysis.

Quantitative Data Summary

The following table summarizes the expected performance characteristics for a validated GC-MS method for the analysis of **Phenyl cinnamate**. These values are based on typical performance for similar compounds analyzed by chromatographic methods and should be established for each specific instrument and matrix.^[2]

Parameter	Expected Performance for Phenyl Cinnamate (GC-MS)
Linearity Range	0.1-100 µg/mL
Correlation Coefficient (r ²)	≥ 0.995
Limit of Detection (LOD)	Dependent on instrumentation, typically in the low ng/mL to pg/mL range.
Limit of Quantification (LOQ)	Dependent on instrumentation, typically in the low ng/mL to pg/mL range.

Experimental Protocols

Materials and Reagents

- **Phenyl Cinnamate** standard (≥98% purity)
- Volatile organic solvent (e.g., Hexane, Dichloromethane, or Ethyl Acetate), GC-grade[3]
- Helium (99.999% purity)
- Calibrated Micropipettes and tips
- Volumetric flasks (Class A)
- GC vials with inserts[1]
- Syringe filters (0.45 µm)

Standard Solution Preparation

- **Stock Solution** (e.g., 1000 µg/mL): Accurately weigh 10 mg of **Phenyl cinnamate** standard and transfer it to a 10 mL volumetric flask. Dissolve and dilute to the mark with a suitable volatile solvent like hexane. Mix thoroughly.
- **Working Standards**: Prepare a series of working standards by serially diluting the stock solution to cover the expected linear range (e.g., 0.1, 0.5, 1, 5, 10, 50, 100 µg/mL).

Sample Preparation

The appropriate sample preparation method depends on the complexity of the matrix.

- Simple Dilution (for pure substances or simple mixtures): Dissolve the sample in a suitable volatile solvent to a final concentration estimated to be within the instrument's linear range (e.g., 10-100 µg/mL).^[1] Filter the solution if particulates are present.
- Extraction for Complex Matrices (e.g., biological fluids, plant extracts):
 - Techniques like Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE) can be used to isolate and concentrate the analyte.^[3]^[4]
 - For LLE, mix the sample with an immiscible organic solvent, vortex, and centrifuge to separate the layers.^[2]
 - Collect the organic layer containing **Phenyl cinnamate**.
 - The extract may be concentrated by gently evaporating the solvent under a stream of nitrogen.^[5]
 - Reconstitute the residue in a known volume of a GC-compatible solvent for analysis.^[5]

GC-MS Instrumentation and Conditions

Parameter	Setting
Gas Chromatograph (GC)	
GC Column	A non-polar capillary column such as HP-5MS (30 m x 0.25 mm x 0.25 µm) is suitable.[1]
Carrier Gas	Helium at a constant flow rate of 1.0 mL/min.[1]
Injector Temperature	250 °C[1]
Injection Volume	1 µL
Injection Mode	Splitless or an appropriate split ratio (e.g., 50:1) depending on concentration.[2]
Oven Temperature Program	Initial temperature: 100 °C, hold for 2 minutes. Ramp at 10 °C/min to 280 °C, and hold for 5-10 minutes.[1]
Mass Spectrometer (MS)	
Ion Source Temperature	230 °C[1]
Ionization Mode	Electron Ionization (EI) at 70 eV.[1]
Mass Range	Scan from m/z 40 to 400.[1]
Solvent Delay	4-6 minutes (to prevent solvent peak from damaging the detector).

Data Analysis

- Identification: The **Phenyl cinnamate** peak is identified by its specific retention time, determined by injecting a pure standard. Confirmation is achieved by comparing the acquired mass spectrum of the peak with a reference spectrum from a library (e.g., NIST) or the injected standard.[1][6]
- Quantification: A calibration curve is generated by plotting the peak area of the **Phenyl cinnamate** standards against their known concentrations. The concentration of **Phenyl cinnamate** in the unknown sample is then calculated from this curve.

Expected Mass Spectrum

The Electron Ionization (EI) mass spectrum of **Phenyl cinnamate** is characterized by its molecular ion and several key fragment ions.

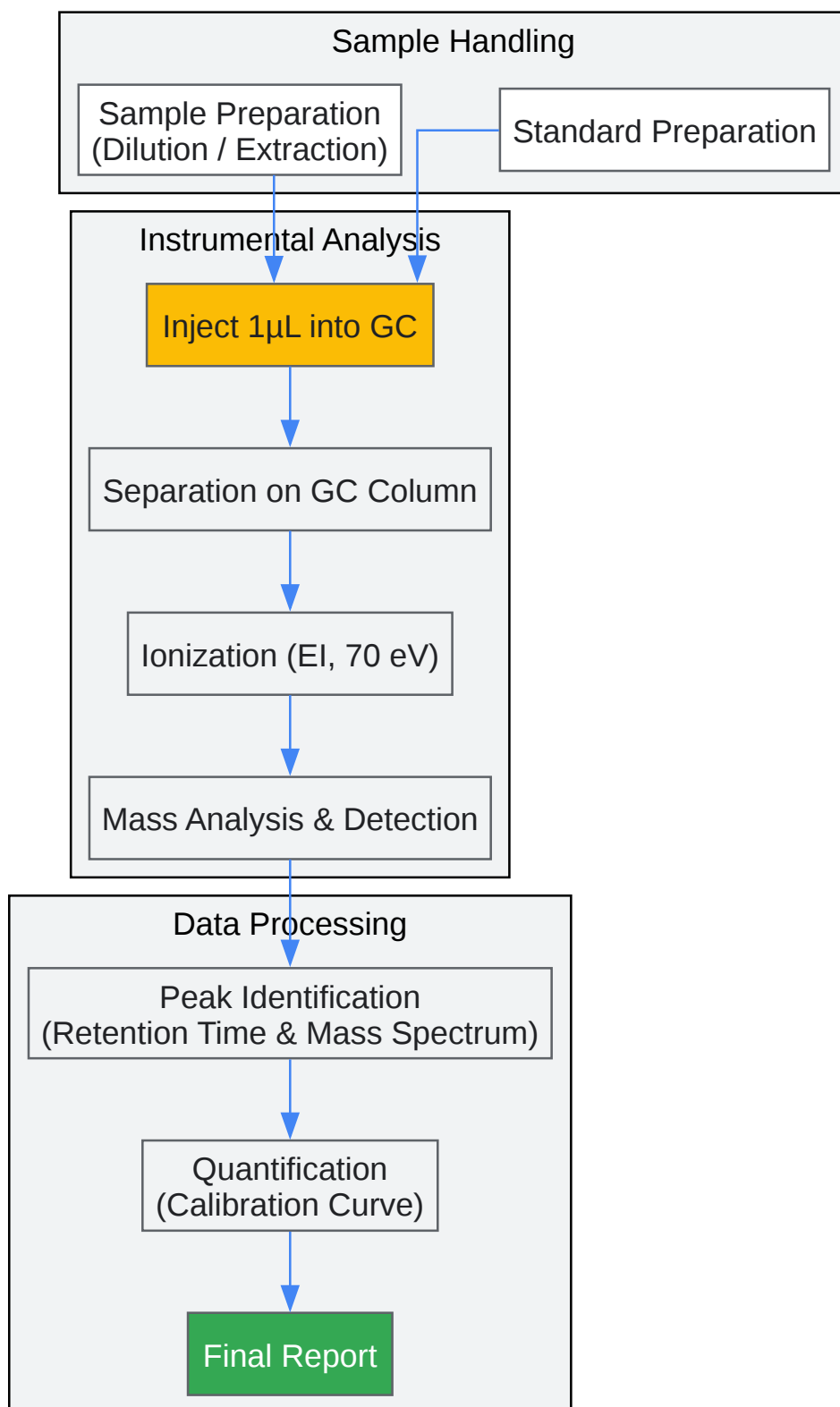
m/z	Proposed Fragment Ion
224	$[M]^+$ (Molecular Ion)
131	$[C_6H_5CH=CHCO]^+$ (Cinnamoyl cation)
103	$[C_6H_5CH=CH]^+$
91	$[C_7H_7]^+$ (Tropylium ion)
77	$[C_6H_5]^+$ (Phenyl cation)

Data derived from the structure of **Phenyl Cinnamate** and fragmentation patterns of similar compounds.^[7]

Visualizations

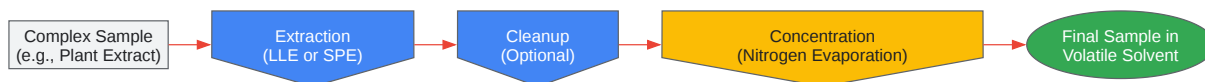
Experimental and Data Workflow

The following diagrams illustrate the logical flow of the analytical process.



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Caption: Workflow for the GC-MS analysis of **Phenyl Cinnamate**.



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